molecular formula C17H16N2O5S B5973949 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]ethyl 3-methoxybenzoate

2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]ethyl 3-methoxybenzoate

Cat. No.: B5973949
M. Wt: 360.4 g/mol
InChI Key: GYNQJRHSIMPXLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]ethyl 3-methoxybenzoate is a chemical compound of significant interest in medicinal chemistry research. It is built around a 1,2-benzothiazol-3-yl 1,1-dioxide core, a scaffold derived from saccharin, which is recognized as a valuable intermediate for synthesizing biologically active molecules . This core structure is frequently explored in the development of novel therapeutic agents. Scientific literature indicates that close structural analogs of this compound are investigated as potent inhibitors of various biological targets. For instance, related N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs have been synthesized and identified as highly effective Kv1.3 ion channel blockers, a target relevant for immunological research . Furthermore, other derivatives containing the 1,1-dioxo-1,2-benzothiazole moiety have been studied for their role as inhibitors of key protein-protein interactions, such as the YAP/TAZ-TEAD complex, which is a promising target in oncology . The compound is presented to the research community as a tool for probing these and other biological pathways. Researchers can utilize this chemical in hit-to-lead optimization campaigns, mechanism-of-action studies, and as a building block for creating diverse compound libraries aimed at discovering new treatments for diseases such as cancer. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S/c1-23-13-6-4-5-12(11-13)17(20)24-10-9-18-16-14-7-2-3-8-15(14)25(21,22)19-16/h2-8,11H,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNQJRHSIMPXLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OCCN=C2C3=CC=CC=C3S(=O)(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]ethyl 3-methoxybenzoate typically involves the reaction of 3-methoxybenzoic acid with 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethanol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]ethyl 3-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents in the molecule.

Scientific Research Applications

2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]ethyl 3-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]ethyl 3-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related benzisothiazolone derivatives, emphasizing substituent effects, molecular properties, and biological activities.

Table 1: Structural and Functional Comparison of Benzisothiazolone Derivatives

Compound Name Substituent/R-Group Molecular Weight (g/mol) Biological Activity Key Structural Features Reference
2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]ethyl 3-methoxybenzoate (Target) 3-Methoxybenzoate ester ~360.07* Not explicitly reported Electron-donating methoxy group enhances lipophilicity; ester linkage for metabolic stability.
N-{3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide Benzamide ~439.50 Potent Kv1.3 ion channel blocker Amide group introduces hydrogen-bonding potential; phenyl substituent for π-π interactions.
Methyl 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-5-nitrothiophene-2-carboxylate 5-Nitrothiophene carboxylate ~365.34 Weak human leukocyte elastase (HLE) inhibitor Nitro group (electron-withdrawing) enhances electrophilicity; thiophene ring for planar stacking.
3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propyl 2-chloro-2-phenylacetate 2-Chloro-2-phenylacetate ~378.84 Not explicitly reported Chlorophenyl group increases steric bulk; potential halogen bonding.
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-2-methylpropan-1-ol 2-Methylpropanol 254.31 N,O-bidentate directing group Alcohol group enables hydrogen bonding; compact structure for metal coordination.

*Calculated based on molecular formula C17H16N2O5S.

Key Findings:

Substituent Effects on Bioactivity: The benzamide analog (Table 1, Row 2) demonstrates potent Kv1.3 inhibition, attributed to the amide group’s hydrogen-bonding capacity and the phenyl ring’s π-π stacking interactions . The nitrothiophene derivative (Row 3) exhibits weak HLE inhibition, likely due to the electron-withdrawing nitro group altering electron density in the benzothiazole ring, affecting enzyme binding . The target’s methoxy group (electron-donating) could favor interactions with hydrophobic enzyme pockets.

Physicochemical Properties: Lipophilicity: The target compound’s 3-methoxybenzoate ester increases lipophilicity (LogD ~2.5–3.5 estimated) compared to the polar alcohol derivative (Row 5, LogD ~0.5–1.5) . This suggests better membrane permeability for the target. Crystal Packing: The nitro-substituted analog (Row 3) forms intramolecular N–H⋯O hydrogen bonds and π-π stacking (centroid distance 3.866 Å), stabilizing its crystal lattice .

Synthetic and Analytical Methods: Many analogs (e.g., Row 5) were synthesized via coupling reactions (e.g., acid chlorides with amino alcohols) and characterized using X-ray crystallography (SHELX, ORTEP-3) and spectroscopic methods . The target compound likely follows similar synthetic pathways.

The ester group could serve as a prodrug moiety, hydrolyzing in vivo to release active metabolites.

Q & A

Basic: What are the common synthetic routes for 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]ethyl 3-methoxybenzoate?

Methodological Answer:
Synthesis typically involves multi-step reactions:

Core Benzothiazole Formation : React 3-amino-1,2-benzothiazole 1,1-dioxide with ethylenediamine derivatives under reflux in polar aprotic solvents (e.g., DMF) to introduce the aminoethyl moiety .

Esterification : Couple the intermediate with 3-methoxybenzoic acid using carbodiimide-based reagents (e.g., DCC/DMAP) in dichloromethane or THF .

Purification : Use flash chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures.
Critical Considerations : Monitor reaction progress via TLC or HPLC to avoid over-alkylation. Yields often range from 30–50% due to steric hindrance .

Advanced: How can conflicting crystallographic data from X-ray diffraction be resolved for this compound?

Methodological Answer:
Conflicts may arise from disordered solvent molecules or twinning. Address them by:

Software Tools : Use SHELXL (for refinement) and OLEX2/PLATON (for validation) to identify and model disorder .

Data Collection : Optimize crystal quality (e.g., slow evaporation in DMF/water) to reduce mosaicity.

Validation Metrics : Ensure R-factor < 0.05, high data-to-parameter ratios (>15:1), and reasonable ADP values .
Example : In related benzothiazole derivatives, hydrogen-bonding networks (N–H⋯O) stabilize molecular conformations, requiring careful modeling of H-atom positions .

Basic: What spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

NMR :

  • ¹H NMR : Identify aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ ~3.8 ppm), and NH/CH₂ signals (δ 2.5–5.0 ppm).
  • ¹³C NMR : Confirm ester carbonyl (δ ~170 ppm) and benzothiazole dioxo groups (δ ~120–140 ppm) .

IR : Validate carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1150–1300 cm⁻¹) stretches .

Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can bioactivity assays for Kvpotassium channel inhibition be optimized?

Methodological Answer:

Assay Design :

  • Use patch-clamp electrophysiology on transfected HEK-293 cells expressing human Kv1.3.
  • Compare IC₅₀ values with reference inhibitors (e.g., ShK-186) .

Solubility : Prepare stock solutions in DMSO (<0.1% final concentration) to avoid solvent toxicity.

Data Interpretation : Normalize inhibition curves to control (DMSO-treated) cells and account for non-specific binding using scrambled analogs .

Basic: What computational tools predict physicochemical properties relevant to druglikeness?

Methodological Answer:

LogP/LogD : Use MarvinSketch or ACD/Labs with atom-based contributions (e.g., methoxy and sulfonamide groups reduce lipophilicity) .

pKa : Estimate acidic/basic sites (e.g., sulfonamide NH, pKa ~10.5) using ChemAxon or SPARC .

Polar Surface Area (PSA) : Calculate via RDKit (~85 Ų for this compound) to predict membrane permeability .

Advanced: How to address low yields in the final esterification step?

Methodological Answer:

Catalyst Optimization : Replace DCC with EDC·HCl or use HOBt to suppress racemization .

Solvent Screening : Test dichloromethane vs. THF; anhydrous conditions are critical.

Byproduct Analysis : Use LC-MS to detect hydrolyzed intermediates (e.g., free 3-methoxybenzoic acid) and adjust reaction stoichiometry .

Basic: What safety precautions are required during synthesis?

Methodological Answer:

PPE : Wear nitrile gloves, goggles, and lab coats due to potential irritants (e.g., DCM, hydrazine derivatives) .

Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF, THF).

Waste Disposal : Neutralize acidic/basic waste before aqueous disposal .

Advanced: How to resolve discrepancies in biological activity between in vitro and cell-based assays?

Methodological Answer:

Solubility Check : Measure kinetic solubility in assay buffers (PBS, DMEM) using nephelometry .

Metabolic Stability : Perform microsomal incubation (e.g., human liver microsomes) to assess degradation.

Off-Target Screening : Use kinase/GPCR panels to rule out non-specific interactions .

Basic: What chromatographic methods are suitable for purity analysis?

Methodological Answer:

HPLC :

  • Column: C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase: Acetonitrile/water (70:30) with 0.1% TFA.
  • Detection: UV at 254 nm .

TLC : Use silica gel plates with ethyl acetate/hexane (1:1); visualize under UV or iodine vapor .

Advanced: How to model structure-activity relationships (SAR) for Kvinhibition?

Methodological Answer:

Analog Synthesis : Modify substituents on the benzothiazole (e.g., electron-withdrawing groups) and ester moieties .

Docking Studies : Use AutoDock Vina with Kv1.3 homology models (PDB: 4J9C) to predict binding poses.

Free Energy Calculations : Perform MM-GBSA to rank analog affinities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.